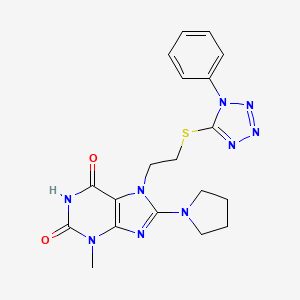
3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H21N9O2S and its molecular weight is 439.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative characterized by a unique structural configuration that incorporates a tetrazole moiety and a pyrrolidine ring. This compound belongs to a class of biologically active molecules that have garnered interest for their potential therapeutic applications, particularly in the fields of neurology and oncology.
Structural Features
The structural composition of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS |
| Functional Groups | Purine core, tetrazole ring, thioether linkage |
| Key Substituents | Methyl group at position 3, pyrrolidine at position 8 |
The presence of the tetrazole group is particularly significant as it enhances the compound's interaction with biological targets due to its nitrogen-rich structure.
Biological Activity
Research indicates that the biological activity of this compound is influenced by its structural components. Notably, compounds containing tetrazole derivatives have been studied for various pharmacological effects:
- Anticholinesterase Activity : Similar tetrazole derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. For instance, studies on related compounds demonstrated inhibition percentages ranging from 24.38% to 29.56% at different concentrations .
- Protein-Ligand Interactions : The purine core is known for its ability to interact with various proteins involved in cellular signaling pathways. This interaction is critical for developing drugs targeting specific pathways in diseases such as Alzheimer's and cancer .
- Cytotoxicity Studies : Preliminary cytotoxicity evaluations suggest that derivatives of this compound may exhibit selective toxicity towards cancer cell lines. Such findings necessitate further exploration into their mechanisms of action and potential therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Study on Tetrazole Derivatives : A comprehensive evaluation of various tetrazole derivatives indicated significant anticholinesterase activity, suggesting that modifications in the substituent groups can enhance biological efficacy .
- Synthesis and Evaluation : The synthesis of related purine derivatives has been documented, revealing that specific substitutions can lead to enhanced biological activities, including improved binding affinities for target proteins involved in disease mechanisms .
Propiedades
IUPAC Name |
3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O2S/c1-25-15-14(16(29)21-18(25)30)27(17(20-15)26-9-5-6-10-26)11-12-31-19-22-23-24-28(19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,21,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNXMGCQUHILLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCSC4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













